molecular formula C20H29BClNO5 B13719797 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester

3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13719797
M. Wt: 409.7 g/mol
InChI Key: YWTXFWQHYGFGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring

Preparation Methods

The synthesis of 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The chloro group can participate in substitution reactions, further expanding its reactivity profile .

Properties

Molecular Formula

C20H29BClNO5

Molecular Weight

409.7 g/mol

IUPAC Name

tert-butyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate

InChI

InChI=1S/C20H29BClNO5/c1-18(2,3)26-17(24)23-11-16(12-23)25-15-9-13(8-14(22)10-15)21-27-19(4,5)20(6,7)28-21/h8-10,16H,11-12H2,1-7H3

InChI Key

YWTXFWQHYGFGRZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC3CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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